molecular formula C12H11NO3 B8561367 (3-acetyl-1H-indol-6-yl)-acetic acid

(3-acetyl-1H-indol-6-yl)-acetic acid

Cat. No. B8561367
M. Wt: 217.22 g/mol
InChI Key: YATXGGHCNIWQJU-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

To a stirred solution of (3-acetyl-1H-indol-6-yl)-acetic acid [39689-58-2] (500 mg, 2.85 mmol) in MeOH (14 mL), cooled to at 0° C., was added (trimethylsilyl)diazomethane (2M solution in Et2O; 6.00 mL, 12.0 mmol). After stirring at RT for 30 min, the reaction mixture was concentrated in vacuo to afford the title compound as a yellow wax. MS: 190 [M+H]+; tR (HPLC conditions k): 3.20 min. The material thus obtained was used directly in the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:12]2[C:7](=[CH:8][C:9]([CH2:13][C:14]([OH:16])=[O:15])=[CH:10][CH:11]=2)[NH:6][CH:5]=1)(=[O:3])[CH3:2].[CH3:17][Si](C=[N+]=[N-])(C)C>CO>[CH3:17][O:15][C:14](=[O:16])[CH2:13][C:9]1[CH:8]=[C:7]2[C:12]([C:4]([C:1](=[O:3])[CH3:2])=[CH:5][NH:6]2)=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(=O)C1=CNC2=CC(=CC=C12)CC(=O)O
Name
Quantity
14 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(CC1=CC=C2C(=CNC2=C1)C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.